Cas no 2138761-48-3 (3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine)

3-(4-Fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine is a fluorinated and iodinated pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 1H-pyrazole core substituted with a 4-fluoro-2-iodophenyl group at the 3-position and a methyl group at the 4-position, along with an amine functionality at the 5-position. The presence of both fluorine and iodine atoms enhances its utility as a versatile intermediate for further functionalization, particularly in the synthesis of biologically active molecules. The electron-withdrawing effects of the halogen substituents may influence the compound's reactivity and binding properties, making it valuable for drug discovery efforts targeting specific enzyme or receptor interactions. Its structural features suggest potential as a scaffold for developing novel therapeutic agents.
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine structure
2138761-48-3 structure
Product Name:3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine
CAS No:2138761-48-3
MF:C10H9FIN3
MW:317.101437330246
CID:6060562
PubChem ID:108027813
Update Time:2025-07-02

3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine
    • 2138761-48-3
    • EN300-1148956
    • Inchi: 1S/C10H9FIN3/c1-5-9(14-15-10(5)13)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H3,13,14,15)
    • InChI Key: WXCUKYPKSCBDFY-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=CC=1C1=C(C)C(N)=NN1)F

Computed Properties

  • Exact Mass: 316.98252g/mol
  • Monoisotopic Mass: 316.98252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 54.7Ų

3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine Pricemore >>

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Additional information on 3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine

Comprehensive Overview of 3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine (CAS No. 2138761-48-3)

3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 4-fluoro-2-iodophenyl and 4-methyl-1H-pyrazol-5-amine moieties, make it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its potential applications in targeting specific biological pathways, particularly in oncology and neurology.

The compound's CAS No. 2138761-48-3 serves as a critical identifier in chemical databases, ensuring accurate tracking and regulatory compliance. With the growing demand for fluorinated and iodinated compounds in medicinal chemistry, 3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine has garnered attention for its ability to enhance drug bioavailability and metabolic stability. These properties align with current trends in precision medicine, where researchers seek compounds with optimized pharmacokinetic profiles.

In recent years, the scientific community has focused on heterocyclic compounds like pyrazoles due to their versatile biological activities. The presence of both fluoro and iodo substituents in this molecule further enhances its reactivity, making it a promising candidate for cross-coupling reactions in synthetic chemistry. This aligns with the broader industry shift toward sustainable and efficient synthetic methodologies, such as palladium-catalyzed reactions, which are frequently discussed in academic and industrial forums.

From an SEO perspective, users often search for terms like "fluoro-iodophenyl pyrazole derivatives", "CAS 2138761-48-3 applications", or "synthesis of 4-methyl-1H-pyrazol-5-amine compounds". These queries reflect the compound's relevance in both academic and industrial settings. Additionally, the rise of AI-driven drug discovery has increased interest in such structurally complex molecules, as they are often flagged by machine learning algorithms for further investigation.

Quality control and analytical characterization of 3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine are critical for its successful application. Techniques like HPLC, NMR, and mass spectrometry are commonly employed to verify its purity and structural integrity. These methods are frequently searched by professionals seeking reliable protocols for handling such compounds, underscoring the need for detailed technical documentation.

In summary, 3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine represents a compelling case study in modern chemical research. Its multifaceted applications, combined with the industry's focus on fluorinated and iodinated building blocks, position it as a compound of enduring interest. As research continues to evolve, this molecule is likely to play a pivotal role in advancing both therapeutic and synthetic innovations.

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